4-Chlorobenzyl carbonochloridate

Description

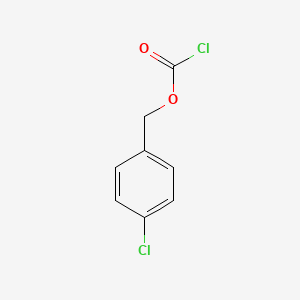

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWMYYIUFNJDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535247 | |

| Record name | (4-Chlorophenyl)methyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6200-36-8 | |

| Record name | (4-Chlorophenyl)methyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)methyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorobenzyl Carbonochloridate

Phosgenation and Related Carbonochloridation Reactions

The classical approach to synthesizing chloroformates involves the use of phosgene (B1210022), a highly reactive and toxic gas. This method, while efficient, necessitates stringent safety protocols.

The direct reaction of 4-chlorobenzyl alcohol with phosgene represents the most conventional route to 4-Chlorobenzyl carbonochloridate (B8618190). The reaction proceeds by nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the subsequent elimination of hydrogen chloride to form the chloroformate.

The synthesis is analogous to the well-documented preparation of benzyl (B1604629) chloroformate. In a typical laboratory procedure, 4-chlorobenzyl alcohol would be added to a solution of excess phosgene in an inert solvent, such as toluene, at low temperatures (e.g., in an ice bath) to control the exothermic reaction. After the initial reaction, the mixture is typically allowed to warm to room temperature to ensure completion. The process generates hydrogen chloride as a byproduct, which must be removed. Industrial-scale operations may employ continuous reactors where the alcohol is atomized with phosgene vapor to ensure rapid and complete reaction, with yields for analogous chloroformates reported to be high. google.com For instance, the synthesis of benzyl chloroformate, a structurally similar compound, has been reported with yields of 91-94%.

The high toxicity of phosgene gas has driven significant research into safer, manageable alternatives. The most common substitutes are the liquid diphosgene (trichloromethyl chloroformate) and the solid triphosgene (B27547) (bis(trichloromethyl) carbonate). These reagents are less hazardous to handle and can generate phosgene in situ upon heating or in the presence of a catalyst.

Triphosgene, a stable crystalline solid, is often preferred in laboratory settings. It reacts with nucleophiles, such as alcohols, in the presence of a tertiary amine or another suitable catalyst, to form the corresponding chloroformate. The reaction stoichiometry requires one-third of a mole of triphosgene for every mole of alcohol. A synthesis using a phosgene alternative might involve dissolving 4-chlorobenzyl alcohol and triphosgene in a solvent like benzene (B151609), followed by the dropwise addition of a base such as triethylamine (B128534) while cooling to manage the reaction's exothermicity.

While safer, these alternatives are generally less reactive than phosgene itself. This can necessitate harsher reaction conditions or longer reaction times.

Table 1: Comparison of Phosgene and its Alternatives

| Reagent | Chemical Formula | Physical State | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | 8 | Highly reactive and toxic; requires specialized handling. |

| Diphosgene (Trichloromethyl chloroformate) | ClCOOCCl₃ | Liquid | 128 | Less volatile than phosgene; decomposes to phosgene upon heating. |

| Triphosgene (Bis(trichloromethyl) carbonate) | (Cl₃CO)₂CO | Solid | 203-206 (decomposes) | Stable solid, considered the safest alternative; generates phosgene in situ. |

Advanced Synthetic Approaches to 4-Chlorobenzyl Carbonochloridate

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental profile of chloroformate synthesis through catalysis and innovative process design.

Catalysis plays a crucial role in modern phosgenation and related reactions. Catalysts can enhance reaction rates, improve selectivity, and enable the use of less reactive phosgene alternatives under milder conditions.

Tertiary Amines and Amides: Catalysts such as pyridine, N,N-dimethylaniline, and N,N-dimethylformamide (DMF) are commonly employed. chemicalbook.com They are thought to function by activating the phosgene or its substitute, forming a more reactive intermediate (e.g., a Vilsmeier-type reagent with DMF) that is then attacked by the alcohol. For example, the synthesis of phenyl chloroformate is achieved by reacting phenol (B47542) with phosgene in the presence of N,N-dimethylaniline. chemicalbook.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are particularly effective in biphasic reaction systems (e.g., an aqueous phase and an immiscible organic phase). wikipedia.org A PTC like benzyltributylammonium chloride can facilitate the transfer of a deprotonated alcohol (alkoxide) from the aqueous phase to the organic phase containing the phosgenating agent. This technique can improve reaction rates and yields while simplifying product work-up. The use of PTC is a key strategy for greening chemical processes by potentially reducing the need for organic solvents. wikipedia.org

The principles of green chemistry are increasingly being applied to the synthesis of chloroformates to mitigate the hazards associated with traditional methods.

One innovative approach is the photo-on-demand synthesis , which can generate chloroformates from chloroform (B151607), an alcohol, and oxygen under photo-irradiation. This method avoids the direct handling of phosgene gas by producing the reactive species in situ in a controlled manner. A potential reaction setup would involve bubbling oxygen through a chloroform solution containing 4-chlorobenzyl alcohol while irradiating with a high-pressure mercury lamp. This strategy represents a more convenient and potentially safer route for laboratory-scale synthesis.

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. The primary concerns are managing the high toxicity of phosgene, controlling the exothermic nature of the reaction, and dealing with the corrosive hydrogen chloride byproduct. google.com

Modern industrial processes have moved from large batch reactors to continuous flow systems. google.com A continuous process might involve atomizing the alcohol and phosgene together into a reaction column. google.com This approach offers several advantages:

Improved Safety: The inventory of hazardous materials at any given time is minimized.

Better Heat Management: The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of the heat of reaction. google.com

Increased Purity: Rapid reaction and removal of the product can reduce the formation of byproducts like carbonates.

A patent for a related process describes treating an alcohol with a molar excess of phosgene at elevated temperatures (0 to 200 °C) and pressures (2 to 60 bar), which can facilitate the separation of HCl and avoid the need for a catalyst.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzyl Carbonochloridate

Nucleophilic Acylation Reactions

The core reactivity of 4-chlorobenzyl carbonochloridate (B8618190) lies in its susceptibility to attack by nucleophiles at the carbonyl carbon. The chlorine atom of the chloroformate group is an excellent leaving group, facilitating the substitution reaction.

Carbamate (B1207046) Formation with Amines

The reaction of 4-chlorobenzyl carbonochloridate with primary or secondary amines is a cornerstone of its application, leading to the formation of N-(4-chlorobenzyloxycarbonyl) derivatives, commonly known as Cbz-protected amines. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion to yield the stable carbamate. This reaction is typically carried out in the presence of a base, such as sodium carbonate or an organic base, to neutralize the hydrochloric acid byproduct.

The formation of carbamates is a widely used method for the protection of amine functionalities in organic synthesis. organic-chemistry.org The resulting carbamate is generally stable under various reaction conditions but can be selectively cleaved when desired.

Table 1: Examples of Carbamate Formation with Amines

| Amine Reactant | Product | Reaction Conditions | Reference |

| Glycine | N-(4-Chlorobenzyloxycarbonyl)glycine | This compound, aq. NaOH | N/A |

| Alanine | N-(4-Chlorobenzyloxycarbonyl)alanine | This compound, Na2CO3, water/dioxane | masterorganicchemistry.com |

| Benzylamine | Benzyl (B1604629) (4-chlorobenzyl)carbamate | This compound, Pyridine, CH2Cl2 | N/A |

This table is illustrative and based on general reaction principles.

Esterification Reactions with Hydroxyl Compounds

In a similar fashion to its reaction with amines, this compound reacts with alcohols and other hydroxyl-containing compounds to form the corresponding carbonate esters. The mechanism again involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon, followed by the elimination of hydrogen chloride. This esterification is often facilitated by the presence of a base to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced.

This reaction is valuable for the protection of hydroxyl groups or for the synthesis of carbonate-containing molecules. The reactivity of the alcohol (primary > secondary > tertiary) plays a significant role in the reaction rate.

Table 2: Examples of Esterification with Hydroxyl Compounds

| Hydroxyl Compound | Product | Reaction Conditions | Reference |

| Ethanol | Ethyl 4-chlorobenzyl carbonate | This compound, Pyridine | |

| Phenol (B47542) | Phenyl 4-chlorobenzyl carbonate | This compound, NaOH | N/A |

| Cholesterol | Cholesteryl 4-chlorobenzyl carbonate | This compound, DMAP, CH2Cl2 | N/A |

This table is illustrative and based on general reaction principles.

Urea (B33335) Synthesis from Amines

While not a direct, one-step reaction with this compound, the synthesis of ureas can be achieved in a stepwise manner involving this reagent. The initial step is the formation of a carbamate from an amine as described in section 3.1.1. This carbamate can then be activated and reacted with a second amine to form a urea. Alternatively, the chloroformate can be converted into an isocyanate, which then readily reacts with an amine to yield the corresponding urea.

Applications in Protecting Group Chemistry

The 4-chlorobenzyloxycarbonyl (Cbz-Cl or Z-Cl) group, introduced by reacting an amine with this compound, is a widely employed protecting group in organic synthesis, particularly in the assembly of peptides and other complex molecules. masterorganicchemistry.com

Amine Protection in Complex Organic Synthesis

The Cbz group is valued for its ability to mask the nucleophilicity of amines, preventing them from participating in unwanted side reactions during a multi-step synthesis. organic-chemistry.org It is stable to a range of conditions, including those used for the removal of other common protecting groups, which is a key aspect of its utility. For instance, the Cbz group is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used for the cleavage of the fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com This stability allows for the selective deprotection of other functional groups in the presence of a Cbz-protected amine.

The synthesis of complex natural products and pharmaceuticals often relies on such protecting group strategies to achieve the desired chemical transformations with high selectivity and yield.

Exploration of Orthogonal Deprotection Strategies

A significant advantage of the Cbz protecting group is its unique cleavage condition, which contributes to the concept of orthogonal protection in chemical synthesis. thieme-connect.de Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. organic-chemistry.org

The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis. This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). The reaction proceeds via the reductive cleavage of the benzylic C-O bond, liberating the free amine and toluene, with subsequent decarboxylation.

This deprotection method is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, which are staples of peptide synthesis. This orthogonality allows for the selective deprotection of the Cbz group while leaving Boc and Fmoc groups intact, and vice versa, providing chemists with precise control over the synthetic sequence.

Table 3: Orthogonal Deprotection of Common Amine Protecting Groups

| Protecting Group | Reagent for Introduction | Cleavage Conditions | Orthogonality |

| 4-Chlorobenzyloxycarbonyl (Cbz-Cl) | This compound | H2, Pd/C (Catalytic Hydrogenolysis) | Stable to mild acid and base |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Trifluoroacetic acid (TFA) | Stable to catalytic hydrogenolysis and mild base |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF | Stable to catalytic hydrogenolysis and acid |

Detailed Mechanistic Studies of this compound Transformations

The reactivity of this compound is a subject of detailed mechanistic investigations, focusing on how the compound behaves in different chemical environments. These studies are crucial for understanding and predicting its transformations, which is essential for its application in organic synthesis. The following sections delve into the specifics of its reaction mechanisms, the influence of catalysts, and the effects of solvents on its reactivity.

Analysis of Solvolysis Mechanisms (e.g., SN1, SN2, Addition-Elimination Pathways)

The solvolysis of chloroformate esters, including this compound, can proceed through several mechanistic pathways, primarily SN1 (unimolecular nucleophilic substitution), SN2 (bimolecular nucleophilic substitution), and addition-elimination. The predominant pathway is highly dependent on the substrate structure, the nucleophilicity of the solvent, and the solvent's ionizing power.

In the case of benzylic chloroformates, a dichotomy of mechanism is often observed. For instance, studies on benzyl chloroformate have shown that in highly ionizing fluoroalcohol mixtures, an ionization-fragmentation process (SN1-type) occurs, leading to the formation of a benzyl chloride decomposition product. Conversely, in more nucleophilic solvents, an addition-elimination (A-E) mechanism is favored.

The SN1 mechanism involves the slow, rate-determining ionization of the chloroformate to form a carbocation intermediate, which then rapidly reacts with the solvent. The stability of the carbocation is a key factor. For this compound, the presence of the chlorine atom on the benzene (B151609) ring influences the stability of the potential benzyl carbocation.

The SN2 mechanism involves a backside attack by the nucleophile (solvent) on the carbon atom bearing the leaving group, in a single concerted step. This pathway is sensitive to steric hindrance around the reaction center.

The addition-elimination mechanism is characteristic of acyl compounds and involves the nucleophilic addition of the solvent to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to give the final product. For many chloroformates, the addition step is rate-determining.

The choice between these pathways can be dissected using the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with the solvent's nucleophilicity (NT) and ionizing power (YCl). For many chloroformate esters, dual reaction channels are observed, with the dominance of one over the other being solvent-dependent. For example, in highly nucleophilic and low ionizing solvents like pure ethanol, the addition-elimination mechanism typically dominates, while in highly ionizing solvents like aqueous hexafluoroisopropanol (HFIP), the ionization mechanism becomes more significant.

It's important to note that aryl and vinyl halides are generally unreactive in both SN1 and SN2 reactions due to the instability of the resulting carbocation and the repulsion of the nucleophile by the pi electrons of the double bond or aromatic ring, which blocks backside attack.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in many chemical transformations involving chloroformates, enhancing both the rate and the selectivity of reactions. While specific studies on the catalysis of this compound are not extensively detailed in the provided context, general principles of catalysis in related reactions can be inferred.

In reactions like the Baeyer-Villiger reaction, which involves a tetrahedral intermediate similar to the addition-elimination mechanism of chloroformates, acid catalysis is common. The catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Similarly, in the reactions of chloroformates, a Lewis acid or a Brønsted acid could potentially enhance the rate of the addition step.

Furthermore, in reactions involving chloroformates, a base is often used to neutralize the HCl byproduct, thereby driving the reaction to completion. In some cases, the base can also act as a nucleophilic catalyst. For example, tertiary amines can react with the chloroformate to form a more reactive acylammonium salt, which is then attacked by the primary nucleophile.

The efficiency and selectivity of reactions can be significantly influenced by the choice of catalyst. For instance, in peptide synthesis, where chloroformates are used to introduce protecting groups, specific catalysts are employed to ensure that the reaction proceeds without side reactions and with high yield.

Investigation of Solvent Effects on Reaction Kinetics and Regioselectivity

The solvent is not merely an inert medium in which a reaction occurs; it can profoundly influence the reaction's kinetics and outcome. This is particularly true for the solvolysis of this compound, where the solvent acts as both the medium and the nucleophile.

The rate of solvolysis of chloroformates is highly dependent on the solvent's polarity, ionizing power, and nucleophilicity. As discussed in the context of solvolysis mechanisms, a change in solvent can lead to a change in the reaction mechanism. For instance, polar protic solvents, which can solvate both cations and anions effectively and can also act as nucleophiles, generally favor SN1 reactions and can also participate in addition-elimination pathways.

The Grunwald-Winstein equation is a powerful tool for quantifying these solvent effects. The sensitivity parameters, l (sensitivity to solvent nucleophilicity) and m (sensitivity to solvent ionizing power), provide insights into the nature of the transition state. For example, a high l value suggests significant nucleophilic participation by the solvent in the rate-determining step, which is characteristic of an SN2 or addition-elimination mechanism. A high m value indicates a transition state with significant charge separation, as seen in an SN1 mechanism.

The table below illustrates the effect of solvent on the specific rates of solvolysis for related chloroformate esters. While specific data for this compound is not provided, the trends observed for benzyl chloroformate and phenyl chloroformate are indicative of the expected behavior.

| Solvent | Benzyl Chloroformate (k, s⁻¹) | Phenyl Chloroformate (k, s⁻¹) |

| Ethanol | 2.5 x 10⁻⁵ | 1.1 x 10⁻⁴ |

| Methanol | 1.2 x 10⁻⁵ | 5.0 x 10⁻⁵ |

| 90% TFE | 1.5 x 10⁻³ | 2.1 x 10⁻³ |

| 70% HFIP | 3.2 x 10⁻² | 4.5 x 10⁻² |

| TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. Data is illustrative and based on trends for similar compounds. |

The regioselectivity of a reaction can also be influenced by the solvent. In cases where a molecule has multiple reactive sites, the solvent can preferentially solvate one site over another, thereby directing the nucleophile to a specific position.

Participation in Radical Chemistry Pathways

While the chemistry of chloroformates is dominated by ionic pathways, the potential for participation in radical reactions exists, particularly under specific conditions such as photolysis or in the presence of radical initiators. The 4-chlorobenzyl moiety of this compound can be a source of the 4-chlorobenzyl radical.

The 4-chlorobenzyl radical is a reactive intermediate characterized by a planar, trigonal structure with the unpaired electron delocalized over the benzene ring. The presence of the chlorine atom at the 4-position influences the radical's reactivity and stability. This radical can be generated from precursors like 4-chlorobenzyl halides through decomposition.

Once formed, the 4-chlorobenzyl radical can engage in a variety of reactions, including:

Addition reactions: It can add to alkenes and alkynes, initiating polymerization or leading to the formation of new carbon-carbon bonds.

Substitution reactions: It can participate in aromatic substitution reactions.

Polymerization: It can initiate polymerization reactions to form polymeric materials.

The energetics of the 4-chlorobenzyl radical have been studied, providing data on its electron affinity and ionization energy. This information is crucial for understanding its behavior in chemical reactions.

| Property | Value |

| Electron Affinity (EA) | 1.1740 ± 0.0080 eV |

| Ionization Energy (IE) | 8.0 ± 0.1 eV |

| Data from NIST WebBook for the 4-chlorobenzyl radical. |

Further research into the radical chemistry of this compound could unveil new synthetic applications for this compound.

Applications of 4 Chlorobenzyl Carbonochloridate in Advanced Organic Synthesis

Reagent for the Construction of Complex Molecular Architectures

The Cbz-Cl group is instrumental in modern synthetic chemistry for building intricate molecular frameworks. Its primary function is to mask reactive amine or alcohol groups, preventing them from undergoing unwanted reactions while other parts of the molecule are modified.

Nitrogen-containing heterocycles are fundamental structural motifs in numerous natural products, pharmaceuticals, and functional materials. The synthesis of these rings often involves complex strategies where protecting groups are essential. 4-Chlorobenzyl carbonochloridate (B8618190) serves as a key reagent in this area by protecting primary or secondary amines. This protection allows for subsequent chemical transformations that would otherwise be incompatible with a free amine.

The general strategy involves reacting an amino alcohol or a related bifunctional molecule with 4-chlorobenzyl carbonochloridate to form a stable carbamate (B1207046). This intermediate can then undergo cyclization reactions, often promoted by acid or base catalysts, to form the desired heterocyclic ring system. The enhanced stability of the 4-chlorobenzyl carbamate group compared to the unsubstituted analogue can be advantageous in preventing premature deprotection under certain reaction conditions. The synthesis of pyrimidine (B1678525) derivatives, which are essential building blocks of nucleic acids, often employs such protection strategies to achieve the desired substitution patterns. nih.gov

Table 1: Examples of Heterocycle Synthesis Involving Carbamate Protection

| Starting Material Type | Reagent | Intermediate | Heterocycle Class | Purpose of Reagent |

|---|---|---|---|---|

| Amino alcohol | This compound | N-(4-chlorobenzyloxycarbonyl) amino alcohol | Oxazolidinone | Amine protection to facilitate cyclization |

| Diamine | This compound | Mono-N-(4-chlorobenzyloxycarbonyl) diamine | Piperazine, Diazepine | Selective protection of one amine for sequential reactions |

This table illustrates general synthetic pathways where this compound is a key reagent.

The precise modification of biomolecules, particularly peptides and amino acids, is a cornerstone of medicinal chemistry and chemical biology. The 4-chlorobenzyloxycarbonyl group is a well-established protecting group for the α-amino group of amino acids during peptide synthesis. ontosight.ai Its introduction prevents the amine from reacting during the carboxyl activation and peptide bond formation steps.

The process involves reacting an amino acid with this compound under basic conditions to yield the N-protected amino acid. This protected building block can then be used in solid-phase or solution-phase peptide synthesis. The 4-chloro substituent increases the acid stability of the protecting group, allowing for the use of milder acids to remove other protecting groups (e.g., Boc group) without cleaving the Z-Cl group. The Z-Cl group is typically removed via hydrogenolysis (catalytic hydrogenation), a method that does not affect most other functional groups found in peptides.

Intermediate in the Synthesis of Pharmaceutical Precursors

The synthesis of active pharmaceutical ingredients (APIs) often requires multi-step procedures where intermediates are functionalized with protecting groups. This compound is used to create key intermediates in the synthesis of various therapeutic agents. The presence of a chlorine atom in a drug molecule can significantly enhance its biological activity, metabolic stability, and binding affinity.

For example, in the synthesis of complex chloro-containing quinoline (B57606) hybrids with potential anticancer activity, protecting amine functionalities is a critical step. Using this compound allows chemists to temporarily mask a reactive site, perform modifications on other parts of the molecule, and then deprotect to reveal the amine for a final reaction step. This strategy is crucial for producing complex molecules with high purity and yield. The synthesis of antiviral agents derived from nitrogen-containing heterocycles like indole, pyrimidine, and quinoline also relies heavily on such protection-deprotection strategies to build the final, biologically active scaffolds.

Role in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable tool in the development of modern agrochemicals, such as herbicides, insecticides, and fungicides. ontosight.ai Many biologically active agrochemicals contain carbamate or urea (B33335) functionalities. This compound is a precursor for introducing the 4-chlorobenzyloxycarbonyl group, which can be part of the final active molecule or a temporary protecting group during the synthesis. For instance, the synthesis of certain classes of herbicides and fungicides involves the reaction of an amine with a chloroformate to create a carbamate linkage essential for biological activity. The specific 4-chlorobenzyl moiety can confer desired properties such as environmental persistence, target specificity, and efficacy.

A recent study highlighted the potent antifungal activity of 4-chlorobenzyl p-coumarate, a semi-synthetic molecule, against various Candida species, demonstrating the utility of the 4-chlorobenzyl group in creating new bioactive compounds. nih.gov

Utilization in Polymer and Materials Science for Functionalized Polymers

Functionalized polymers are macromolecules with specific chemical groups attached, which grant them unique properties for applications as catalysts, reagents, or advanced materials. routledge.com this compound can be used as a reagent to modify polymers containing nucleophilic side chains, such as hydroxyl or amine groups.

For example, polymers like poly(vinyl alcohol) or chitosan (B1678972) can be functionalized by reacting their hydroxyl or amino groups with this compound. This reaction grafts the 4-chlorobenzyl carbamate or carbonate group onto the polymer backbone. This modification can alter the polymer's physical and chemical properties, such as its solubility, thermal stability, and affinity for other molecules. This approach is analogous to the well-documented reactions of poly(vinyl chloroformate) with amines and alcohols to produce functionalized polymers like poly(vinyl urethane). The introduction of the aromatic chlorobenzyl group can enhance properties like flame retardancy or be used as a reactive handle for further post-polymerization modifications.

Table 2: Polymer Functionalization with this compound

| Polymer Backbone | Reactive Group | Resulting Functional Group | Modified Polymer Property | Potential Application |

|---|---|---|---|---|

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Carbonate | Increased hydrophobicity, altered thermal stability | Specialty coatings, functional membranes |

| Chitosan | Amine (-NH2) | Carbamate (Urethane) | Modified solubility, new reactive sites | Biomaterials, drug delivery systems |

This table provides examples of how this compound can be used to create functionalized polymers.

Contributions to Chiral Synthesis and Enantiomerically Pure Compound Preparation

The preparation of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. this compound contributes to chiral synthesis in several ways.

Firstly, it is used as a protecting group for amines in asymmetric synthesis. By protecting a functional group, it allows for stereoselective reactions to be carried out on other parts of the molecule without racemization or unwanted side reactions. For instance, in the synthesis of chiral amino alcohols from amino acids, the amino group is first protected with a carbobenzoxy (Cbz) group before the carboxylic acid is reduced. Using the 4-chloro derivative provides enhanced stability under certain reaction conditions.

Secondly, it can be used as a derivatizing agent to separate enantiomers. By reacting a racemic mixture (e.g., a racemic amine or alcohol) with chiral this compound (if a chiral version were synthesized) or, more commonly, by reacting a racemic amine with the achiral reagent and then separating the resulting diastereomeric products using techniques like chromatography. This approach is fundamental for obtaining enantiomerically pure compounds for biological testing and therapeutic use. The synthesis of chiral 4-(1-chloroalkyl)-beta-lactams, for example, starts from enantiomerically pure amino acids, which are often protected during the synthetic sequence.

Advanced Spectroscopic and Analytical Characterization of 4 Chlorobenzyl Carbonochloridate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. For 4-Chlorobenzyl carbonochloridate (B8618190), 1H NMR, 13C NMR, and two-dimensional NMR techniques collectively provide a complete map of the proton and carbon environments and their connectivity.

High-Resolution ¹H NMR Analysis for Structural Elucidation

High-resolution ¹H NMR spectroscopy identifies the chemical environment of each proton in the molecule. The spectrum of 4-Chlorobenzyl carbonochloridate is expected to show distinct signals for the benzylic protons and the aromatic protons.

Aromatic Protons: The para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' system, appearing as two sets of doublets. The protons ortho to the chlorobenzyl group (H-2, H-6) and the protons meta to it (H-3, H-5) will have slightly different chemical shifts due to their electronic environments. Typically, these aromatic protons are expected to resonate in the region of δ 7.3-7.5 ppm.

Benzylic Protons: The two protons of the methylene (B1212753) group (-CH₂-) are chemically equivalent and will appear as a singlet. This signal is expected to be found further downfield than in a simple alkane due to the deshielding effects of the adjacent oxygen and the aromatic ring, likely in the δ 5.2-5.5 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-2, H-6) | ~7.4 | Doublet |

| Ar-H (H-3, H-5) | ~7.4 | Doublet |

Carbon-13 NMR Spectroscopy for Carbon Framework Assessment

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon: The carbon of the carbonochloridate group (C=O) is highly deshielded and will appear significantly downfield, typically in the range of δ 150-155 ppm.

Aromatic Carbons: The para-substituted ring will show four distinct signals: one for the carbon bearing the chlorine atom (C-4), one for the carbon attached to the benzyl (B1604629) group (C-1), and two for the four CH carbons (C-2,6 and C-3,5). The carbon attached to the chlorine (C-4) and the ipso-carbon (C-1) are quaternary and will typically have weaker signals. Their expected shifts would be around δ 135-140 ppm for C-4 and δ 130-135 ppm for C-1. The protonated aromatic carbons are expected between δ 128-130 ppm.

Benzylic Carbon: The methylene carbon (-CH₂-) signal is anticipated to be in the δ 70-75 ppm region, shifted downfield by the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~152 |

| Ar-C -Cl (C-4) | ~137 |

| Ar-C -CH₂ (C-1) | ~132 |

| Ar-C H (C-2, C-6) | ~130 |

| Ar-C H (C-3, C-5) | ~129 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, key correlations would be observed between the adjacent aromatic protons (H-2/H-3 and H-5/H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signals to their corresponding carbon signals and the benzylic proton singlet to the methylene carbon signal. This technique is invaluable for distinguishing between the different CH groups in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For instance, the benzylic protons (-CH₂-) would show correlations to the ipso-carbon (C-1) of the aromatic ring and to the carbonyl carbon (C=O), confirming the connectivity of the benzyl and carbonochloridate moieties. Aromatic protons would show correlations to neighboring carbons and the ipso-carbons, helping to solidify the full structural assignment. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a key signature for chlorine-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of this compound and identifying any volatile impurities. Potential impurities could include starting materials like 4-chlorobenzyl alcohol, or side products from the synthesis. The gas chromatogram would show a primary peak for the main compound and smaller peaks for any impurities. The mass spectrum of each peak can then be used to identify the corresponding component by comparing it to spectral libraries or by analyzing its fragmentation pattern. Common fragmentation pathways for benzyl compounds involve the formation of a stable tropylium (B1234903) ion. For this compound, characteristic fragments would likely include the 4-chlorobenzyl cation and subsequent loss of functional groups.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chlorobenzyl alcohol |

| Benzyl chloroformate |

| 4-chlorobenzyl chloride |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable insights into the molecular structure and functional groups present in this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. For this compound, the FTIR spectrum would exhibit distinct absorption bands corresponding to its key structural features.

The most prominent and easily identifiable absorption would be the strong, sharp peak from the carbonyl (C=O) group of the carbonochloridate moiety, typically appearing in the range of 1750-1800 cm⁻¹. The exact position of this band can be influenced by the electronegativity of the adjacent chlorine and oxygen atoms.

Other significant absorptions would include:

Aromatic C-H stretching: Weak to medium bands typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-Cl stretching: A strong band in the lower frequency region, generally between 600 and 800 cm⁻¹, indicative of the chloro-substituted benzyl group.

C-O stretching: Bands associated with the ester-like C-O bonds would also be present.

FTIR analysis is often used for quality control to confirm the identity of this compound and to detect the presence of impurities, such as starting materials or byproducts, which would present their own characteristic absorption bands.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Carbonyl (C=O) | 1750 - 1800 | Strong, Sharp | |

| Aromatic C-H | > 3000 | Weak to Medium | |

| Aromatic C=C | 1450 - 1600 | Medium | |

| C-Cl | 600 - 800 | Strong | |

| C-O | 1000 - 1300 | Medium to Strong |

Raman spectroscopy serves as a complementary technique to FTIR, providing a unique "molecular fingerprint" of a compound. It is based on the inelastic scattering of monochromatic light, which reveals information about the vibrational modes of a molecule.

Aromatic ring vibrations: The benzene ring would give rise to several characteristic bands, including the ring breathing mode, which is often a strong and sharp peak.

C-Cl stretching: This vibration would also be Raman active.

Raman spectroscopy is advantageous for its ability to analyze samples with minimal preparation and its insensitivity to aqueous media, making it suitable for in-situ reaction monitoring. The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of this compound, confirming its structure and purity.

X-ray Crystallography and Diffraction Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, leading to a detailed model of the molecular structure.

A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.

Conformation: The preferred spatial arrangement of the different parts of the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any significant non-covalent interactions like halogen bonding or π-π stacking.

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description | Reference |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. | |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. | |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-Cl, C-C). | |

| Bond Angles | The angles formed by three connected atoms (e.g., O-C-Cl, C-C-C). | |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | |

| Intermolecular Contacts | Short distances between atoms of neighboring molecules, indicating packing forces. |

Advanced Chromatographic Separation Methods for Isolation and Quantification

Chromatographic techniques are fundamental for the separation, isolation, and quantification of this compound from reaction mixtures and for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. For this compound, reversed-phase HPLC is a common and effective method.

In an analytical setting, HPLC is used to:

Determine purity: By separating the main compound from any impurities, the purity of a sample can be accurately quantified.

Quantify concentration: Using a calibrated standard, the concentration of this compound in a solution can be determined.

Monitor reaction progress: HPLC can be used to track the consumption of starting materials and the formation of products over time.

A typical reversed-phase HPLC method would employ a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is often achieved using a UV detector, as the aromatic ring in this compound will absorb UV light.

For the isolation of larger quantities of the compound, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate and collect fractions of the pure compound.

Table 4: Typical HPLC Parameters for the Analysis of Related Aromatic Compounds

| Parameter | Value | Reference |

|---|---|---|

| Column | Reversed-phase C18 | |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., formic or phosphoric acid) | |

| Detection | UV Absorbance | |

| Flow Rate (Analytical) | 0.5 - 2.0 mL/min | |

| Flow Rate (Preparative) | Scaled up from analytical | |

| Temperature | Ambient or controlled (e.g., 30-40°C) |

Gas Chromatography (GC) with Specialized Detectors

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. The choice of detector is critical for achieving the required sensitivity and selectivity. While standard detectors like the Flame Ionization Detector (FID) can be used, specialized detectors offer significant advantages for analyzing halogenated compounds.

Electron Capture Detector (ECD)

The Electron Capture Detector (ECD) is exceptionally well-suited for the analysis of this compound due to its high sensitivity towards electronegative atoms, particularly halogens. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize a carrier gas (like nitrogen) to produce a steady stream of free electrons, generating a constant background current. When an electron-capturing compound like this compound (containing a chlorine atom) passes through the detector, it captures some of these free electrons, causing a decrease in the current. This drop in current is measured as a positive signal, proportional to the concentration of the analyte.

The high selectivity of the ECD makes it invaluable for trace analysis in complex matrices, such as environmental samples or reaction mixtures, where it can detect chlorinated compounds at very low concentrations. The United States Environmental Protection Agency (US EPA) Method 8121, for instance, specifies the use of GC-ECD for determining various chlorinated hydrocarbons, underscoring its reliability for this class of compounds.

Nitrogen-Phosphorus Detector (NPD)

The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. It operates by using a heated alkali metal bead (often rubidium or cesium) in a plasma. As nitrogen- or phosphorus-containing compounds elute from the GC column and pass over the bead, they increase the emission of ions from the bead's surface, resulting in a measurable current. The response to nitrogen and phosphorus compounds can be up to 10,000 times greater than the response to carbon compounds.

For the direct analysis of pure this compound, the NPD would not be the detector of choice as the molecule contains neither nitrogen nor phosphorus. However, it becomes highly relevant when analyzing reaction mixtures where this compound is used as a reagent to derivatize nitrogen-containing compounds, such as amines or amino acids. In such applications, the NPD can selectively detect the newly formed nitrogen-containing derivatives while being largely unresponsive to any excess, unreacted this compound.

The following table provides a comparative overview of these two specialized detectors for the analysis of this compound.

Table 1: Comparison of GC Detectors for the Analysis of this compound

| Feature | Electron Capture Detector (ECD) | Nitrogen-Phosphorus Detector (NPD) |

|---|---|---|

| Principle | Measures a decrease in detector current caused by electron-capturing compounds. | Measures the current generated by the surface ionization of N and P compounds on a heated alkali bead. |

| Selectivity | Highly selective for electronegative compounds, especially those containing halogens (Cl, Br, F, I), nitro groups, and conjugated carbonyls. | Highly selective for compounds containing nitrogen and phosphorus. |

| Sensitivity | Extremely high sensitivity for target compounds, often in the picogram (pg) to femtogram (fg) range. | Very high sensitivity for N and P compounds, typically in the picogram (pg) range. |

| Applicability to this compound | Primary Choice: Directly and sensitively detects the molecule due to the presence of the chlorine atom. | Indirect/Situational: Not suitable for direct detection. Useful for analyzing reaction products when used to derivatize N-containing analytes. |

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization in chromatography is a chemical modification process used to alter an analyte's properties to make it more suitable for separation and detection. youtube.com This can involve increasing volatility, improving thermal stability, or introducing a specific functional group for selective detection. youtube.com While this compound is itself a derivatizing agent, it can also be derivatized to confirm its identity or to enhance its analytical characteristics in specific scenarios.

As a highly reactive chloroformate, this compound readily reacts with nucleophiles such as alcohols and amines. researchgate.net This reactivity can be leveraged to convert it into more stable derivatives, which can be useful for confirmatory analysis or for shifting its chromatographic retention time away from interfering compounds. The general principle is analogous to the use of other chloroformates, like ethyl chloroformate (ECF), which are widely used to derivatize polar molecules like amino acids and phenols, making them more hydrophobic and amenable to GC analysis. mdpi.comcore.ac.uk

Reaction with Alcohols

In the presence of a base catalyst like pyridine, this compound reacts with an alcohol (e.g., methanol) to form a stable carbonate ester. This reaction converts the highly reactive chloroformate group into a less reactive carbonate, which can be more easily handled and stored for subsequent analysis. The resulting derivative, such as 4-chlorobenzyl methyl carbonate, will have a distinct retention time and mass spectrum, providing unambiguous confirmation of the original compound's presence.

Reaction with Amines

Similarly, this compound reacts with primary or secondary amines to form stable carbamates. researchgate.net For example, reaction with diethylamine (B46881) would yield 4-chlorobenzyl diethylcarbamate. This strategy is particularly useful when the analytical goal is to confirm the presence of the 4-chlorobenzyl moiety. The resulting carbamate (B1207046) is typically a stable, volatile compound suitable for GC-MS analysis.

The table below outlines potential derivatization reactions for this compound.

Table 2: Derivatization Strategies for this compound

| Derivatizing Reagent | Reaction Type | Resulting Derivative | Analytical Purpose |

|---|---|---|---|

| Methanol | Esterification (Alcoholysis) | 4-chlorobenzyl methyl carbonate | Creation of a stable, less reactive derivative for confirmatory GC-MS analysis; alters retention time. |

| Diethylamine | Carbamoylation | 4-chlorobenzyl diethylcarbamate | Formation of a stable carbamate for unambiguous identification; introduces nitrogen for potential NPD detection. |

| Phenol (B47542) | Esterification | 4-chlorobenzyl phenyl carbonate | Conversion to a higher molecular weight, stable derivative to shift retention time away from volatile interferences. nih.gov |

| Amino Acid (e.g., Glycine) | N-Acylation & Esterification | N-(4-chlorobenzyloxycarbonyl)-glycine methyl ester (with methanol) | Confirms reactivity and structure by forming a well-characterized amino acid derivative suitable for GC-MS. |

These derivatization strategies transform the reactive this compound into stable products with unique chromatographic and mass spectrometric signatures. This approach is a powerful tool for structural confirmation and for overcoming analytical challenges such as matrix interference.

Computational and Theoretical Chemistry Studies of 4 Chlorobenzyl Carbonochloridate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and properties of molecules. For 4-chlorobenzyl carbonochloridate (B8618190), DFT calculations would be instrumental in elucidating fundamental characteristics.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), would yield crucial information about bond lengths, bond angles, and dihedral angles of 4-chlorobenzyl carbonochloridate.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the C-O and C-C single bonds. By mapping the potential energy surface as a function of key dihedral angles, researchers could identify the global minimum energy conformer as well as other low-energy conformers. This information is vital for understanding the molecule's behavior in different environments. While specific data for this compound is not published, studies on similar chlorinated hydrocarbons and their conformational preferences have been conducted, highlighting the importance of such analyses.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Value (Å or °) |

|---|---|

| C-Cl (ring) | 1.74 |

| C-O | 1.35 |

| C=O | 1.19 |

| O-C(benzyl) | 1.45 |

| C-Cl (chloroformate) | 1.78 |

| C-C-O Angle | 110.5 |

| O-C=O Angle | 125.0 |

| C-O-C Angle | 115.0 |

Note: This table is for illustrative purposes only and does not represent actual computed data.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule.

For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, while the LUMO is likely centered on the highly electrophilic carbonyl carbon of the chloroformate group. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical investigations on para-substituted 3-phenylbenzo[d]thiazole-2(3H)-imine have shown how electron-withdrawing and-releasing groups influence the HOMO-LUMO gap, providing a framework for how the chloro substituent in this compound might affect its electronic properties.

Table 2: Hypothetical Frontier Orbital Energies of this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

Note: This table is for illustrative purposes only and does not represent actual computed data.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties. The prediction of 1H and 13C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure verification. github.io While experimental NMR data for the related 4-chlorobenzyl alcohol is available, rsc.org a computational prediction for this compound would provide a valuable comparison and aid in the interpretation of experimental spectra.

Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, and a theoretical analysis can provide a detailed understanding of the molecule's dynamics.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While DFT provides insights into isolated molecules, molecular dynamics (MD) simulations are essential for understanding how molecules behave in a condensed phase, such as in a solvent. For this compound, MD simulations could reveal the nature of its interactions with different solvent molecules, which is crucial for understanding its reactivity in solution.

These simulations could model the solvation shell around the molecule, identifying preferential sites for solvent interaction and quantifying the strength of these interactions. This is particularly relevant for a reactive species like a chloroformate, where the solvent can play a significant role in stabilizing transition states.

Mechanistic Modeling of Reaction Pathways and Transition States

This compound is primarily used as a reagent to introduce the 4-chlorobenzyloxycarbonyl protecting group. Computational modeling can provide a detailed, atomistic view of the reaction mechanisms involved, for instance, in its reaction with an amine or an alcohol.

By mapping the potential energy surface of the reaction, researchers can identify the transition state structures and calculate the activation energies. This information is invaluable for understanding the factors that control the reaction rate and selectivity. Studies on the nucleophilic substitution reactions of phenyl chloroformates suggest that these reactions can proceed through a concerted displacement mechanism. Similar computational approaches could be applied to the reactions of this compound to elucidate its specific mechanistic pathways. DFT studies on the reaction of substituted chloromethyl tetrahydrofuran (B95107) derivatives with trimethylamine (B31210) have demonstrated the utility of computational methods in determining reaction barriers and understanding conformational changes along the reaction pathway.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the electronic structure data obtained through DFT calculations, various quantum chemical descriptors can be derived. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity.

For this compound, these descriptors could be used to predict its reactivity towards different nucleophiles and to understand the regioselectivity of its reactions. This approach is a key component of Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate molecular structure with chemical or biological activity.

Environmental Research Considerations for 4 Chlorobenzyl Carbonochloridate

Studies on Environmental Fate and Degradation Pathways (e.g., Hydrolysis Products)

The environmental fate of 4-Chlorobenzyl carbonochloridate (B8618190) is significantly influenced by its reactivity with water. Chloroformates, as a class of compounds, are known to undergo hydrolysis. In the presence of moisture, 4-Chlorobenzyl carbonochloridate is expected to decompose. The primary degradation pathway in an aqueous environment is hydrolysis, which leads to the formation of 4-chlorobenzyl alcohol, hydrochloric acid, and carbon dioxide.

The general reaction for the hydrolysis of a benzyl (B1604629) chloroformate is as follows:

ROC(O)Cl + H₂O → ROH + HCl + CO₂

In the case of this compound, the reaction would be:

ClC₆H₄CH₂OC(O)Cl + H₂O → ClC₆H₄CH₂OH + HCl + CO₂

It is also important to consider that under certain conditions, chloroformates can decompose to form the corresponding alkyl chloride and carbon dioxide. For this compound, this would result in the formation of 4-chlorobenzyl chloride and carbon dioxide.

Table 1: Anticipated Hydrolysis Products of this compound

| Reactant | Products |

| This compound | 4-Chlorobenzyl alcohol |

| Hydrochloric acid | |

| Carbon dioxide | |

| Potential minor product: 4-Chlorobenzyl chloride |

Research into Sustainable Synthesis and Waste Minimization

Traditional methods for synthesizing chloroformates often involve the use of phosgene (B1210022), a highly toxic gas. ontosight.ai Research into sustainable synthesis and waste minimization for compounds like this compound focuses on avoiding such hazardous reagents and reducing waste streams.

Sustainable Synthesis Routes:

A key area of research is the development of non-phosgene synthetic methods. One promising approach involves the use of triphosgene (B27547), a solid and therefore safer alternative to phosgene gas, for the preparation of alkyl and aryl chloroformates from alcohols. Another novel, non-phosgene method for synthesizing benzyl chloroformate involves the carbonylation of benzyl alcohol with carbon monoxide and sulfur, followed by chlorination. researchgate.net These methods offer a greener alternative by eliminating the direct use of phosgene.

Another strategy involves the use of waste materials as feedstocks. For instance, research has explored using waste poly(vinyl chloride) (PVC) to synthesize chloroarenes, which could potentially be adapted for related syntheses, thereby reducing plastic waste.

Waste Minimization Strategies:

Waste minimization in the production of this compound can be achieved through various process optimization techniques. These include:

Process Control: Careful control of reaction temperature during phosgenation can prevent the formation of undesired by-products like carbonates and chlorides.

Reagent Recovery and Reuse: In processes that still use phosgene, implementing systems to capture and recycle unreacted phosgene and hydrogen chloride can significantly reduce waste and improve economic efficiency.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing solvent recovery systems can minimize the environmental footprint of the synthesis process.

Catalyst Optimization: The use of efficient and recyclable catalysts can improve reaction selectivity and yield, thereby reducing the generation of waste products.

Table 2: Comparison of Synthesis Methods for Chloroformates

| Method | Reagents | Advantages | Disadvantages |

| Traditional Phosgenation | Alcohol, Phosgene | Well-established, high yield | Highly toxic and hazardous phosgene |

| Triphosgene Method | Alcohol, Triphosgene | Safer solid reagent | Still handles a phosgene equivalent |

| Carbonylation Route | Alcohol, CO, Sulfur, Chlorinating agent | Avoids direct phosgene use | Multi-step process |

Analytical Methodologies for Environmental Monitoring in Complex Matrices

Effective monitoring of this compound in complex environmental matrices such as water, soil, and air is essential for understanding its distribution and persistence. Due to their reactivity, chloroformates are often derivatized before analysis.

Chromatographic Techniques:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for the analysis of chloroformates and their degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, a derivatization step is often employed to convert it into a more stable and less reactive compound. For example, it can be converted to its amide derivative for GC analysis. Methyl chloroformate is itself used as a derivatizing agent for the GC-MS analysis of various metabolites, highlighting the utility of this class of compounds in analytical chemistry. nih.gov The degradation product, 4-chlorobenzyl alcohol, and potential impurity, 4-chlorobenzaldehyde, can also be analyzed by GC-MS. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile compounds. Reverse-phase HPLC methods have been developed for the separation of benzyl chloroformate, which could be adapted for this compound. These methods often use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. HPLC with a UV detector or mass spectrometry (LC-MS) can be used for detection. jocpr.com The analysis of impurities in related compounds like benzyl chloride has been successfully performed using HPLC with diode-array detection. researchgate.net

Sample Preparation:

The analysis of environmental samples often requires a sample preparation step to extract and concentrate the analyte of interest from the complex matrix. Techniques such as solid-phase extraction (SPE) can be used to clean up samples before chromatographic analysis. nih.gov

Table 3: Analytical Methods for Compounds Related to this compound

| Analyte | Analytical Method | Matrix | Key Features |

| Benzyl Chloroformate | GC of amide derivative | --- | Converts reactive chloroformate to a stable amide. |

| Benzyl Chloroformate | Reverse-Phase HPLC | --- | Separation on a C18 column with MeCN/water mobile phase. |

| Amino Acids | GC-MS with Methyl Chloroformate Derivatization | Plant Tissue | Rapid and reliable quantification after derivatization. nih.gov |

| Benzyl Chloride | HPLC | Drug Substance | Sensitive method for determining trace level impurities. jocpr.com |

Future Research Directions and Emerging Trends in 4 Chlorobenzyl Carbonochloridate Chemistry

Exploration of Novel Catalytic Systems

The synthesis of 4-chlorobenzyl carbonochloridate (B8618190) and its subsequent reactions are traditionally reliant on well-established but often harsh conditions. An emerging trend is the exploration of novel catalytic systems to improve reaction efficiency, selectivity, and safety. Research is moving beyond conventional methods towards more sophisticated and greener catalytic processes.

One promising area is the use of organocatalysts . Guanidine (B92328) derivatives, particularly bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), are being investigated for their ability to catalyze reactions involving chloroformates and their precursors. These strong, non-nucleophilic bases can facilitate the reaction between 4-chlorobenzyl alcohol and phosgene (B1210022) or a phosgene equivalent under milder conditions. Some guanidine derivatives have been shown to effectively catalyze the incorporation of phosgene into aldehydes to produce α-chlorinated chloroformates. google.com The high basicity and nucleophilicity of catalysts like TBD can activate esters for subsequent reactions, a principle that can be extended to the activation of alcohols for chloroformylation.

N-Heterocyclic Carbenes (NHCs) represent another frontier in catalysis. NHCs are potent nucleophiles and have demonstrated remarkable versatility in activating a range of substrates. rsc.org Their potential in catalyzing the formation of carbonates and carbamates suggests they could be effective for the synthesis of 4-chlorobenzyl carbonochloridate itself, or for promoting its reactions with various nucleophiles. The strong sigma-donating ability of NHCs can be harnessed to form highly active intermediates, potentially lowering the energy barriers for key reaction steps.

Furthermore, transition metal catalysis offers new pathways. For instance, nickel-catalyzed reductive carbonylation has been demonstrated using ethyl chloroformate as a safe carbon monoxide source, highlighting a novel reactivity pattern for chloroformates that could be adapted for this compound in the synthesis of complex ketones. nih.gov

| Catalytic System | Potential Application for this compound | Key Advantages |

| Guanidine Derivatives (e.g., TBD) | Catalysis of formation from 4-chlorobenzyl alcohol; promotion of subsequent reactions. | Strong basicity, metal-free, mild reaction conditions. |

| N-Heterocyclic Carbenes (NHCs) | Activation of alcohol for chloroformylation; catalysis of carbamate (B1207046)/carbonate formation. | High nucleophilicity, versatile, metal-free catalysis. |

| Nickel Catalysis | Use as a carbonyl source in reductive coupling reactions. | Novel reactivity, avoidance of toxic CO gas. nih.gov |

Integration into Flow Chemistry Methodologies

The synthesis of this compound often involves highly reactive and hazardous reagents like phosgene. Flow chemistry, utilizing microreactors, is rapidly emerging as a superior alternative to traditional batch processing for such hazardous reactions. This technology offers significant improvements in safety, efficiency, and scalability.

Flow reactors provide an exceptionally high surface-area-to-volume ratio, which allows for precise and rapid temperature control. This is critical for managing the high exothermicity of phosgenation reactions, preventing thermal runaways and the formation of undesired by-products. The small internal volume of microreactors significantly enhances safety by minimizing the amount of hazardous material present at any given time.

Key advantages of integrating the synthesis and use of this compound into flow systems include:

Enhanced Safety: Minimizes the inventory of hazardous reagents like phosgene or this compound itself.

Improved Heat Transfer: Prevents the formation of hot spots and reduces by-product formation.

Rapid Mixing: Ensures homogeneous reaction conditions, leading to higher yields and purity.

Process Automation and Scalability: Allows for seamless production from lab-scale to industrial-scale by operating the system for longer durations or by "numbering-up" (using multiple reactors in parallel).

Recent studies have demonstrated the successful use of flow systems for reactions involving chloroformates and related compounds, confirming the viability of this approach. For example, the synthesis of various sulfonamides has been efficiently performed in flow reactors, showcasing the technology's ability to handle reactive acyl chlorides.

Development of Advanced Materials Based on this compound Scaffolds

While primarily known as a reagent for peptide synthesis, the reactive nature of this compound is being explored for the creation of advanced materials and functional polymers. The benzyloxycarbonyl moiety can be incorporated into polymer structures to impart specific properties or to serve as a versatile chemical handle for further functionalization.

One area of research is the synthesis of polycarbonates . The reaction of a bis(chloroformate) with a diol is a standard method for producing polycarbonates. While this compound is a mono-functional reagent, related difunctional monomers could be used in step-growth polymerization. Alternatively, this compound can be used to end-cap polymer chains or to functionalize existing polymers containing hydroxyl groups, thereby modifying their surface properties, solubility, or thermal stability. The presence of the chlorine atom on the phenyl ring offers an additional site for modification, for example, through cross-coupling reactions.

Another emerging trend is the use of the benzyloxycarbonyl group, installed using reagents like this compound, as a functional component in redox-active materials. The benzyl (B1604629) ether linkage can undergo redox-mediated cleavage, a property that could be exploited in the design of responsive or degradable materials. The ability to graft these groups onto polymer backbones opens avenues for creating smart materials that respond to specific chemical or electrical stimuli.

Applications in Bio-conjugation and Targeted Drug Delivery Systems

The most significant emerging application of this compound lies in the field of bioconjugation and targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) . cam.ac.ukrsc.org ADCs are a powerful class of therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that targets a tumor-specific antigen.

The role of this compound in this context is as a critical reagent for introducing the 4-chlorobenzyloxycarbonyl (Cbz or Z) protecting group onto amino acids. This protection is fundamental to modern peptide synthesis, which is often required to build the linker component of an ADC.

The key steps where this chemistry is crucial are:

Peptide Linker Synthesis: Many advanced ADCs use peptide-based linkers, such as the valine-citrulline (VC) or valine-alanine (VA) dipeptides, which are designed to be cleaved by specific enzymes like cathepsin B found inside tumor cells. During the synthesis of these peptide linkers, the amine groups of the amino acids must be temporarily protected to ensure the correct peptide bond formation. The Cbz group is an ideal choice due to its stability under a wide range of reaction conditions. organic-chemistry.org

Controlled Deprotection: The Cbz group is orthogonal to many other protecting groups used in complex molecule synthesis, such as Boc and Fmoc. It remains stable during other synthetic steps but can be selectively removed, typically via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), to reveal the amine for the next coupling step or for attachment to the drug or antibody.

The stability of the carbamate bond formed by this compound ensures the integrity of the linker during its complex, multi-step assembly. The ability to cleanly and selectively remove the protecting group at the desired stage is paramount for the successful synthesis of the final, complex ADC molecule. Therefore, while not part of the final drug structure, the chemistry enabled by this compound is a foundational technology for the future development of next-generation targeted cancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products